Superior IDO Inhibition Compared to Thielavin B and Thielavin Q
In a direct head-to-head comparison, Thielavin F inhibited recombinant human indoleamine 2,3-dioxygenase (IDO) with greater potency than its closest structural analogs, Thielavin B and Thielavin Q [1]. At the time of testing, Thielavin F was the most potent thielavin-class IDO inhibitor identified, establishing it as the preferred compound for investigating this target within this chemical series.
| Evidence Dimension | IDO Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 14.5 ± 1.1 μM |
| Comparator Or Baseline | Thielavin B: 21.2 ± 1.1 μM; Thielavin Q: 26.5 ± 1.3 μM |
| Quantified Difference | Thielavin F is 1.46-fold more potent than Thielavin B and 1.83-fold more potent than Thielavin Q. |
| Conditions | Recombinant human IDO in vitro enzymatic assay; positive control menadione IC50 = 3.7 ± 0.5 μM [1] |
Why This Matters
For studies seeking to inhibit IDO activity to modulate the kynurenine pathway, selecting Thielavin F over Thielavin B or Q provides a greater potency margin, potentially allowing for lower compound concentrations and reduced off-target risk in experimental systems.
- [1] Inhibition of indoleamine 2,3-dioxygenase by thielavin derivatives from a soil fungus, Coniochaeta sp. 10F058. J. Antibiot. 67, 331-333 (2014). View Source
